molecular formula C21H28N2O3S B4878110 N-butyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

N-butyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

Cat. No. B4878110
M. Wt: 388.5 g/mol
InChI Key: IFYUQAQVKKQUIZ-UHFFFAOYSA-N
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Description

N-butyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is a compound that has gained significant attention in scientific research. It is commonly referred to as BDMB, and it has been found to have various applications in the field of biochemistry and physiology.

Mechanism of Action

BDMB works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of other proteins. By inhibiting HSP90, BDMB induces the degradation of various client proteins, including those that are involved in cell growth and survival. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDMB has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinase and phosphatidylinositol 3-kinase (PI3K). It has also been found to induce the expression of various genes that are involved in the regulation of cell growth and survival. BDMB has been found to have minimal toxicity and is well-tolerated in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDMB is its specificity for HSP90. This makes it an ideal tool for studying the role of HSP90 in various biological processes. However, one of the main limitations of BDMB is its relatively low potency. This means that high concentrations of the compound are required to achieve significant effects. This can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for research on BDMB. One area of research is the development of more potent analogs of BDMB. This could lead to the development of more effective drugs for the treatment of cancer and other diseases. Another area of research is the identification of new client proteins of HSP90. This could lead to a better understanding of the role of HSP90 in various biological processes. Finally, research could be conducted to determine the optimal dosing and administration of BDMB to maximize its therapeutic effects.

Scientific Research Applications

BDMB has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. BDMB has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to be effective in the treatment of breast cancer and prostate cancer. BDMB has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-butyl-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-5-6-13-22-21(24)19-10-8-18(9-11-19)15-23(27(4,25)26)20-12-7-16(2)17(3)14-20/h7-12,14H,5-6,13,15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYUQAQVKKQUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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